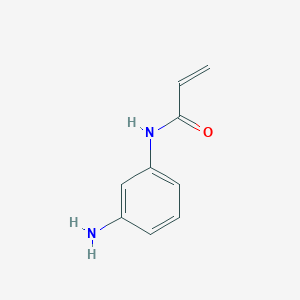

N-(3-aminophenyl)acrylamide

Übersicht

Beschreibung

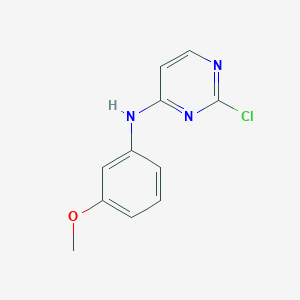

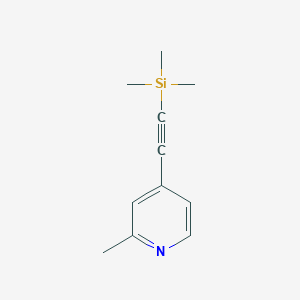

“N-(3-aminophenyl)acrylamide” is an organic compound with the molecular formula C9H10N2O . It is a white or off-white crystalline powder .

Synthesis Analysis

The enzymatic synthesis of N-substituted acrylamides was demonstrated for the first time . The Rhodococcus erythropolis 37 strain, exhibiting acylamidase activity, was used as a source of enzyme, and water-dissolved acrylamide and isopropylamine were used .

Molecular Structure Analysis

The molecular weight of “N-(3-aminophenyl)acrylamide” is 162.19 . Its IUPAC name is N-(3-aminophenyl)acrylamide and its InChI key is RRKWPXMDCPJEHS-UHFFFAOYSA-N .

Chemical Reactions Analysis

Acrylamide in food is produced by heat-induced reactions between the amino group of asparagine and the carbonyl group of reducing sugars along with thermal treatment of early Maillard reaction products (N-glycosides) .

Physical And Chemical Properties Analysis

“N-(3-aminophenyl)acrylamide” is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and chloroform . It should be stored in a dark place, in an inert atmosphere, at 2-8 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Sensing Applications

N-(3-aminophenyl)acrylamide: is utilized in the development of boronic acid-based sensors. These sensors exploit the interaction between boronic acids and diols or Lewis bases like fluoride or cyanide anions. This interaction is crucial for sensing applications, which can be either homogeneous assays or heterogeneous detection, including at the interface of the sensing material or within the bulk sample .

Biological Labelling

The compound’s reactivity with diols allows it to be used in biological labelling. This application is significant for tracking and observing biological processes, providing insights into cellular functions and protein dynamics .

Protein Manipulation and Modification

Researchers employ N-(3-aminophenyl)acrylamide in the manipulation and modification of proteins. This is particularly relevant in the study of protein structure and function, as well as in the development of new therapeutic strategies .

Separation Technologies

In separation technologies, N-(3-aminophenyl)acrylamide plays a role in the electrophoresis of glycated molecules. It helps in the separation and analysis of complex biological samples, which is essential for diagnostic and research purposes .

Therapeutics Development

The interaction of boronic acids with diols, facilitated by N-(3-aminophenyl)acrylamide , is also explored in the development of therapeutics. This includes the creation of drug delivery systems and the controlled release of insulin .

Analytical Methods

N-(3-aminophenyl)acrylamide: is used as a building material for microparticles in analytical methods. These microparticles are employed in various assays and detection systems, enhancing the sensitivity and specificity of the analytical techniques .

Polymer Technology

The compound is incorporated into polymers for its properties that contribute to the controlled release of drugs like insulin. This application is particularly promising in the field of diabetes management, where precise dosing and timing of insulin release are crucial .

Surface Plasmon Resonance (SPR) Sensor Development

Molecularly imprinted polymer (MIP)-based SPR sensor chips have been developed using N-(3-aminophenyl)acrylamide for the detection of proteins such as bovine serum albumin (BSA). The specific interaction with proteins allows for the creation of highly selective and sensitive biosensors .

Wirkmechanismus

Target of Action

Similar compounds have been studied for their antimicrobial activity , suggesting that N-(3-aminophenyl)acrylamide may also interact with bacterial proteins or enzymes.

Mode of Action

It’s known that similar compounds can inhibit the growth of bacteria

Biochemical Pathways

Given its potential antimicrobial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Based on the antimicrobial activity of similar compounds , it may lead to the inhibition of bacterial growth.

Safety and Hazards

“N-(3-aminophenyl)acrylamide” is toxic if swallowed, inhaled, or absorbed through the skin . It can cause severe and irreversible health effects to organs through prolonged or repeated oral exposure . The safety information includes pictograms GHS07, signal word warning, and hazard statements H302-H315-H319-H335 .

Zukünftige Richtungen

Future research on acrylamide and cancer is outlined, and potential challenges are underscored . The connection between the neurotoxicity caused by acrylamide and neurodegenerative diseases, NOD-like receptor protein 3 (NLRP3) inflammasome-related neuroinflammation, and microbiota-gut-brain axis signaling are areas of interest .

Eigenschaften

IUPAC Name |

N-(3-aminophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKWPXMDCPJEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminophenyl)acrylamide | |

CAS RN |

16230-24-3 | |

| Record name | N-(3-AMINOPHENYL)ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of incorporating N-(3-aminophenyl)acrylamide into the quinazoline scaffold in the context of antitumor activity?

A1: While the research paper [] doesn't explicitly detail the specific mechanism of action for these novel compounds, it highlights the importance of the quinazoline scaffold in developing antitumor agents. The incorporation of N-(3-aminophenyl)acrylamide likely introduces specific structural features that contribute to the observed antiproliferative activity. The acrylamide moiety, with its conjugated double bond, could potentially participate in interactions with biological targets, influencing the overall activity. Further research is needed to elucidate the precise role of N-(3-aminophenyl)acrylamide in the context of these quinazoline derivatives and their interactions with cellular targets.

Q2: How does the antiproliferative activity of compound 13j compare to the positive control, gefitinib?

A2: Compound 13j, N-(3-(2-((4-((4-chlorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)acetamido)phenyl)acrylamide, exhibited superior antiproliferative activity against H1975 and MGC-803 cancer cell lines compared to the positive control, gefitinib []. This finding suggests that the specific structural modifications incorporated into 13j, including the presence of N-(3-aminophenyl)acrylamide, contribute significantly to its enhanced activity against these specific cancer cell lines.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)

![5-tert-butylbenzo[d]oxazol-2(3H)-one](/img/structure/B1322045.png)

![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)